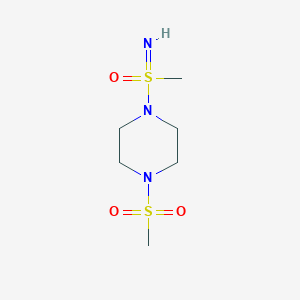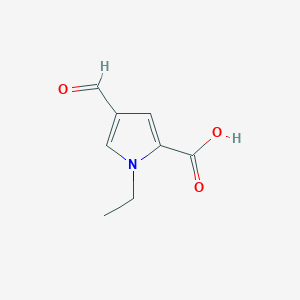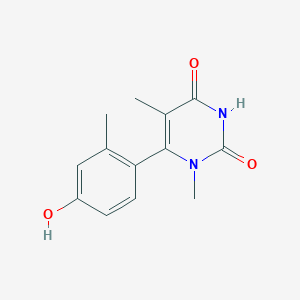
1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of both sulfonimidoyl and sulfonyl functional groups attached to a piperazine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the sulfonimidoyl and sulfonyl groups. Common synthetic routes include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the sulfonimidoyl group via sulfonylation reactions using reagents such as sulfonyl chlorides.
Step 3: Addition of the methylsulfonyl group through methylation reactions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonimidoyl and sulfonyl groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of cell death in cancer cells.
Comparison with Similar Compounds
When compared to similar compounds, 1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine stands out due to its unique combination of functional groups and the resulting chemical properties. Similar compounds include:
- 1-Methyl-2-(S-methylsulfonimidoyl)benzene
- 1-CHLORO-3-((S-METHYLSULFONIMIDOYL)METHYL)BENZENE
- 1-Methyl-2-(S-methylsulfonimidoyl)-1H-imidazole
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making this compound a unique and valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C6H15N3O3S2 |
|---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
imino-methyl-(4-methylsulfonylpiperazin-1-yl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C6H15N3O3S2/c1-13(7,10)8-3-5-9(6-4-8)14(2,11)12/h7H,3-6H2,1-2H3 |
InChI Key |
XYGIENLMNJTEHV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)N1CCN(CC1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12948285.png)
![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12948287.png)


